2-(6-benzamido-9H-purin-9-yl)acetic acid hydrochloride
Description
2-(6-Benzamido-9H-purin-9-yl)acetic acid hydrochloride is a purine derivative characterized by a benzamido substitution at the 6-position and an acetic acid moiety at the 9-position, with a hydrochloride counterion enhancing solubility. Its synthesis typically involves selective benzoylation and hydrolysis steps to preserve the N6-benzamido group while introducing the 9-acetic acid functionality .
Properties
IUPAC Name |
2-(6-benzamidopurin-9-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3.ClH/c20-10(21)6-19-8-17-11-12(15-7-16-13(11)19)18-14(22)9-4-2-1-3-5-9;/h1-5,7-8H,6H2,(H,20,21)(H,15,16,18,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBDLJAUDRCYFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Purine Nucleus Functionalization
The 9H-purine core is typically derived from adenine or guanine derivatives. For instance, 2-(6-amino-9H-purin-9-yl)ethanol serves as a key intermediate, synthesized via nucleophilic substitution. In a representative procedure from, adenine reacts with ethylene carbonate in dry dimethylformamide (DMF) under reflux (180°C) with sodium hydroxide as a base. This yields a 78% isolated product after solvent evaporation and methanol washing.
Reaction Conditions :
-
Reactants : Adenine (20 mmol), ethylene carbonate (22 mmol)
-
Solvent : Dry DMF
-
Temperature : 180°C (reflux)
-
Catalyst : NaOH (2 mmol)
This intermediate introduces a hydroxyl-ethyl group at the purine’s 9-position, which is later oxidized or substituted to form the acetic acid moiety.
Introduction of the Benzamido Group
The 6-position of the purine ring is modified via amidation to install the benzamido group.
Amide Coupling Strategies
Benzoylation at the 6-amino group employs benzoyl chloride or activated esters. In a protocol adapted from, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) facilitate amide bond formation under mild conditions. For example:
Procedure :
-
Dissolve 4-((6-amino-2-(2-methoxyethoxy)-8-oxo-7,8-dihydro-9H-purin-9-yl)methyl)benzoic acid (0.139 mmol) and HATU (0.146 mmol) in DMF.
-
Add DIEA (0.835 mmol) and stir for 2 minutes.
-
Introduce 4-aminomethylphenylboronic acid (0.278 mmol) and react at ambient temperature for 2 hours.
-
Purify via HPLC (XBridge BEH C18 column, water/acetonitrile with 0.05% TFA).
Key Parameters :
This method highlights the importance of coupling agents in achieving regioselective amidation while minimizing side reactions.
Acetic Acid Moiety Installation
The acetic acid group is introduced at the purine’s 9-position through alkylation or substitution reactions.
Alkylation with Halogenated Acetic Acid Derivatives
A common approach involves reacting the purine intermediate with chloroacetic acid or its activated esters. For example, in, a purine derivative undergoes acetylation using acetic anhydride and pyridine, followed by hydrolysis to yield the carboxylic acid.
Example Protocol :
-
React 2-(6-amino-9H-purin-9-yl)ethanol with chloroacetic acid in DMF.
-
Use NaH as a base to deprotonate the hydroxyl group, enabling nucleophilic substitution.
-
Quench with aqueous HCl and purify via flash chromatography.
Optimization Insight :
-
Solvent : DMF enhances reaction kinetics due to high polarity.
-
Base : Sodium hydride (NaH) ensures complete deprotonation.
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt for improved stability and solubility.
Acidic Precipitation
The compound is treated with concentrated HCl in a polar solvent (e.g., ethanol or acetonitrile), followed by crystallization.
-
Dissolve the free base in hot ethanol.
-
Add concentrated HCl dropwise until pH ≈ 2.
-
Cool to 4°C for 30 minutes to precipitate the hydrochloride salt.
Critical Parameters :
-
pH Control : Maintain pH < 3 to ensure complete protonation.
-
Solvent : Ethanol achieves optimal solubility and crystallization.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies, yields, and purification techniques:
Challenges and Optimization Opportunities
-
Low Yields in Amidation : The 27% yield in HATU-mediated coupling suggests competing side reactions. Switching to PyBOP or optimizing stoichiometry may improve efficiency.
-
Purification Complexity : HPLC purification is time-consuming. Alternative methods like recrystallization or ion-exchange chromatography warrant exploration.
-
Scalability : Reflux conditions in DMF may limit large-scale synthesis due to solvent toxicity. Transitioning to greener solvents (e.g., cyclopentyl methyl ether) could enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(6-Benzamido-9H-purin-9-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where nucleophiles such as halides or amines replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with various functional groups.
Scientific Research Applications
Antiviral Activity
Research indicates that purine derivatives, including 2-(6-benzamido-9H-purin-9-yl)acetic acid hydrochloride, exhibit antiviral properties by inhibiting viral replication. Studies have shown that modifications in the purine structure can enhance binding affinity to viral enzymes, making them potential candidates for antiviral drug development .
Nucleic Acid Interactions
The compound has been utilized to study interactions with nucleic acids. Its structural similarity to natural nucleotides allows it to serve as a probe in various assays aimed at understanding nucleic acid behavior and enzyme activities. For instance, it can be used to evaluate the binding efficiency of peptide nucleic acids (PNAs) to RNA targets .
Cancer Research
In cancer research, compounds like this compound are being investigated for their potential to inhibit tumor growth by interfering with cellular signaling pathways. The compound's ability to act as a selective inhibitor of certain kinases involved in cancer progression is a focus of ongoing studies .
Biochemical Assays
This compound is also employed in biochemical assays to measure enzyme activity related to purine metabolism. Its application in high-throughput screening methods allows for the identification of novel inhibitors or modulators of metabolic pathways, which can be critical for drug discovery .
Mechanism of Action
The mechanism of action of 2-(6-benzamido-9H-purin-9-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in purine metabolism, such as xanthine oxidase or adenosine deaminase.
Pathways Involved: It may influence pathways related to nucleotide synthesis and degradation, impacting cellular processes such as DNA replication and repair.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 6-Position
{6-[(4-Methoxybenzoyl)amino]-9H-purin-9-yl}acetic Acid
- Structure : Features a 4-methoxybenzoyl group instead of benzamido at the 6-position.
- Synthesis : Requires pH-controlled hydrolysis to prevent deprotection, yielding 60–90% .
- However, the absence of a hydrochloride reduces solubility in aqueous media .
9-Benzyl-2-chloro-N-methyl-9H-purin-6-amine
- Structure: 6-Amino group substituted with a methyl group; 2-position chlorinated.
- Synthesis : Alkylation of 2,6-dichloropurine with benzyl bromide (54% yield) .
- Key Differences : The chloro and methyl groups increase lipophilicity, likely reducing solubility and altering metabolic stability compared to the hydrophilic acetic acid hydrochloride in the target compound .
Modifications at the 9-Position
Ethyl 2-(2,6-Dichloro-9H-purin-9-yl)acetate
- Structure : Ethyl ester replaces the acetic acid hydrochloride.
- Synthesis : Esterification of 2,6-dichloropurine with ethyl bromoacetate.
- Key Differences : The ester group increases lipophilicity, favoring membrane permeability but reducing solubility in physiological conditions. Hydrolysis in vivo may convert it to the active acetic acid form, but the hydrochloride salt in the target compound offers immediate bioavailability .
2-(6-Chloro-9H-purin-9-yl)ethan-1-amine Hydrochloride
- Structure : Ethylamine substituent at the 9-position with a hydrochloride salt.
- However, the lack of a benzamido group at the 6-position reduces steric bulk and hydrogen-bonding capacity compared to the target compound .
Hybrid and Complex Derivatives
N-[6-Chloro-9-(oxolan-2-yl)purin-2-yl]acetamide
- Structure : Oxolane (tetrahydrofuran) ring at the 9-position; 6-chloro and 2-acetamide groups.
- Key Differences : The oxolane ring may improve metabolic stability by resisting oxidation, but the chloro group could introduce reactivity issues. The target compound’s benzamido and acetic acid groups offer a balance of stability and solubility .
(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic Acid
- Structure : Pyrrolidine at the 6-position; chloro at the 2-position.
- However, the chloro substituent may limit applications due to toxicity concerns, unlike the biocompatible benzamido group in the target compound .
Research Implications
The target compound’s benzamido and hydrochloride groups confer distinct advantages:
- Solubility: The hydrochloride salt enhances aqueous solubility, critical for intravenous formulations.
- Stability : The benzamido group resists hydrolysis under physiological conditions compared to esters or unprotected amines .
Biological Activity
2-(6-benzamido-9H-purin-9-yl)acetic acid hydrochloride, also known by its CAS number 171486-04-7, is a purine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C14H12ClN5O3, characterized by a purine base with an acetic acid moiety and a benzamide substituent. This structural configuration is crucial for its interaction with biological targets.
Pharmacological Activity
The biological activity of this compound has been investigated in various studies, revealing several important pharmacological effects:
- Antitumor Activity : Studies indicate that this compound exhibits significant antitumor properties. It enhances the cytolytic activity of peripheral blood mononuclear cells (PBMCs) against cancer cell lines, suggesting its potential as an immunomodulatory agent .
- Immune Modulation : The compound acts as an agonist for Toll-like receptors (TLRs), specifically TLR7 and NOD2. These interactions stimulate immune responses that are beneficial in cancer therapy and infectious diseases .
- Cytotoxicity : In vitro assays have demonstrated that this compound does not exhibit significant cytotoxicity at effective concentrations, making it a promising candidate for therapeutic applications .
The mechanisms underlying the biological activities of this compound involve:
- Activation of Immune Pathways : The compound activates TLR7 and NOD2 pathways, leading to the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are crucial for mounting an effective immune response against tumors .
- Enhancement of NK Cell Activity : It has been shown to enhance the activation and degranulation of natural killer (NK) cells, which play a vital role in the body's defense against tumors and virally infected cells .
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of this compound in enhancing PBMC cytotoxicity against K562 leukemia cells. The results indicated that treatment with this compound significantly increased cytotoxic activity compared to controls, demonstrating its potential as an adjunct therapy in cancer treatment.
Case Study 2: Immune Response Modulation
In another study focusing on immune response modulation, researchers found that this compound significantly boosted the secretion of IFN-gamma from NK cells when co-stimulated with other immune agonists. This suggests that it can enhance the effectiveness of existing immunotherapies by acting synergistically with other agents .
Table 1: Summary of Biological Activities
Q & A
Q. Basic
- 1H/13C NMR : Critical for confirming regioselective benzamido substitution and acetic acid linkage. Key signals include aromatic protons (δ 7.8–8.2 ppm) and purine H-8 (δ 8.5–8.7 ppm) .
- TLC : Monitors reaction progress and purity using silica gel plates with UV visualization .
- Mass Spectrometry (HRMS-ESI+) : Validates molecular weight (e.g., observed m/z matching calculated values) .
How can researchers address inconsistencies in 1H NMR data during characterization?
Q. Advanced
- Deuteration : Use deuterated solvents (e.g., DMSO-d6) to minimize solvent interference .
- 2D NMR : Employ COSY or HSQC to resolve overlapping signals, particularly in aromatic regions .
- Temperature Variation : Adjust NMR probe temperature to reduce dynamic effects (e.g., rotational barriers in the benzamido group) .
What strategies prevent premature hydrolysis of the benzamido group during synthesis?
Q. Advanced
- Protective Group Selection : Use acid-labile groups (e.g., tert-butyl esters) that resist hydrolysis under basic conditions .
- pH Control : Maintain mildly acidic conditions (pH 4–6) during hydrolysis to avoid deprotection .
- Reaction Monitoring : Use TLC or in-situ IR to detect early hydrolysis and adjust conditions promptly .
What are the primary research applications of this compound?
Q. Basic
- Peptide Nucleic Acid (PNA) Synthesis : Serves as a monomer for modified nucleobases in antisense oligonucleotides .
- Antiviral Studies : Acts as a purine scaffold for nucleoside analogs targeting viral polymerases .
How can reaction conditions be optimized to improve yield?
Q. Advanced
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility and reduce side reactions .
- Catalysis : Introduce catalytic bases (e.g., DIPEA) to accelerate benzoylation .
- Temperature Gradients : Implement stepwise heating (e.g., 80°C for activation, 50°C for stabilization) to balance reactivity and selectivity .
How do researchers validate the purity of the final product?
Q. Basic
- HPLC : Reverse-phase chromatography with UV detection at 254 nm to quantify impurities (<2%) .
- Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .
What analytical challenges arise in distinguishing regioisomers during synthesis?
Q. Advanced
- X-ray Crystallography : Resolves ambiguities in substitution patterns (e.g., N6 vs. N7 benzamido placement) .
- NOE Experiments : Detects spatial proximity between benzamido protons and purine H-8 to confirm regiochemistry .
How does the hydrochloride salt form impact solubility and stability?
Q. Advanced
- Solubility : Enhances aqueous solubility for biological assays but may reduce stability in humid environments .
- Storage : Recommend desiccated storage at 2–8°C to prevent hygroscopic degradation .
What computational methods support structural optimization of this compound?
Q. Advanced
- DFT Calculations : Predict electronic effects of substituents on purine reactivity (e.g., benzamido vs. acetyl groups) .
- Molecular Docking : Models interactions with biological targets (e.g., viral proteases) to guide analog design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
